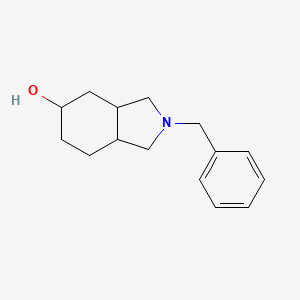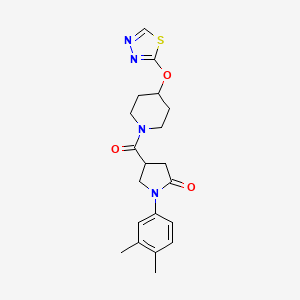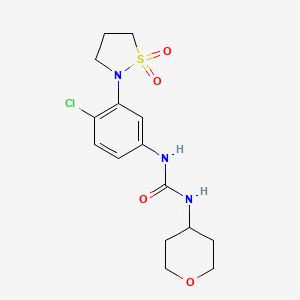
1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C15H20ClN3O4S and its molecular weight is 373.85. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Complex-Forming Tendencies
Research demonstrates the synthesis of various urea derivatives and their complex-forming tendencies, which could be relevant for the development of new materials or pharmaceuticals. For instance, studies on N-hydroxyamide-containing heterocycles highlight their potential in forming complexes with metals, a property that might be explored in catalysis or material science (Ohkanda et al., 1993).
Antibacterial Properties
Compounds containing a sulfonamido moiety have been investigated for their antibacterial properties. This suggests that derivatives like the specified urea compound could be explored for their potential as antibacterial agents, depending on the presence of similar functional groups (Azab et al., 2013).
Gelation Properties
The ability of certain urea derivatives to form hydrogels has been studied, with findings indicating that the gelation properties can be tuned by varying the anionic components. Such research may inform the use of similar compounds in designing new materials with specific rheological properties (Lloyd & Steed, 2011).
Synthesis of Heterocyclic Compounds
Studies on the reactions of phenyl(trichloromethyl)carbinol with substituted ureas to form heterocyclic compounds offer insights into synthetic pathways that could be relevant for the creation of novel compounds with potential pharmaceutical applications (Reeve & Coley, 1979).
Potential in Drug Discovery
The discovery of new potent FLT3 inhibitors for the treatment of psoriasis demonstrates the pharmaceutical potential of compounds with specific structural motifs, suggesting that derivatives of the specified urea compound could be investigated for their therapeutic potential (Li et al., 2016).
properties
IUPAC Name |
1-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O4S/c16-13-3-2-12(10-14(13)19-6-1-9-24(19,21)22)18-15(20)17-11-4-7-23-8-5-11/h2-3,10-11H,1,4-9H2,(H2,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFJUFIFYCNKBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)NC3CCOCC3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2354910.png)
![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methylphenyl)acetamide](/img/structure/B2354911.png)

![5-chloro-1-(4-chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2354913.png)


![methyl 3-{[6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate](/img/structure/B2354919.png)

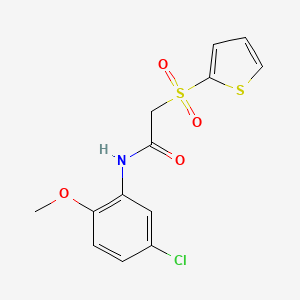

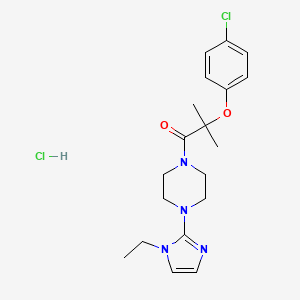
![3-(2-fluorobenzyl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2354931.png)
